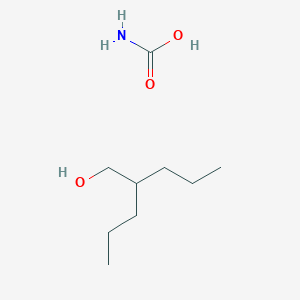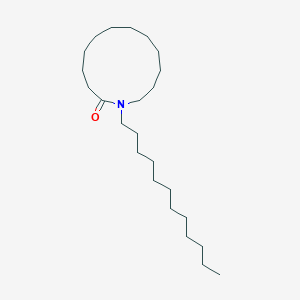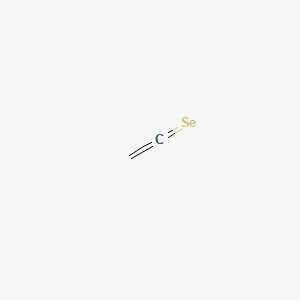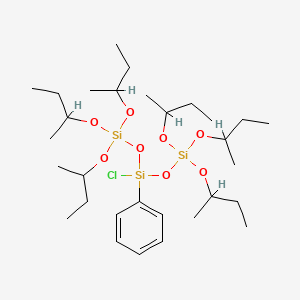![molecular formula C16H20Cl2N2 B14606451 1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole CAS No. 61019-65-6](/img/structure/B14606451.png)
1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to a heptyl chain, which is further linked to an imidazole ring
Méthodes De Préparation
The synthesis of 1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 2,4-dichlorophenyl heptyl precursor, which is then reacted with imidazole under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. These methods are optimized to reduce production costs and environmental impact while maintaining high purity levels of the final product.
Analyse Des Réactions Chimiques
1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the 2,4-dichlorophenyl group are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a promising compound for drug development.
Mécanisme D'action
The mechanism of action of 1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are mediated by the compound’s unique structural features, which allow it to form stable complexes with its targets .
Comparaison Avec Des Composés Similaires
1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole can be compared with other imidazole derivatives, such as:
1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanol: This compound has similar structural features but differs in the length of the alkyl chain and the presence of a hydroxyl group, which can affect its chemical reactivity and biological activity.
1-(2,4-Dichlorophenyl)-2-imidazol-1-ylmethane: This compound has a shorter alkyl chain, which may result in different pharmacokinetic properties and biological effects.
1-(2,4-Dichlorophenyl)-1H-imidazole: This simpler derivative lacks the heptyl chain, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
61019-65-6 |
|---|---|
Formule moléculaire |
C16H20Cl2N2 |
Poids moléculaire |
311.2 g/mol |
Nom IUPAC |
1-[1-(2,4-dichlorophenyl)heptyl]imidazole |
InChI |
InChI=1S/C16H20Cl2N2/c1-2-3-4-5-6-16(20-10-9-19-12-20)14-8-7-13(17)11-15(14)18/h7-12,16H,2-6H2,1H3 |
Clé InChI |
JINKMOSGWZTFPH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)

![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)
![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)
![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)




![2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile](/img/structure/B14606452.png)
